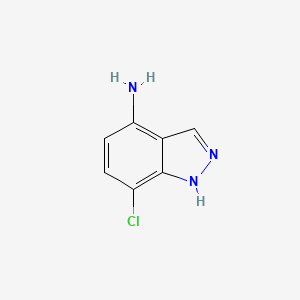

7-Chloro-1H-indazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOIOZHPRWRJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310113 | |

| Record name | 7-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211527-21-7 | |

| Record name | 7-Chloro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211527-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloro 1h Indazol 4 Amine and Its Analogs

Retrosynthetic Analysis of the 7-Chloro-1H-indazol-4-amine Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections that inform the forward synthesis. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the chloro and amino substituents onto the benzene (B151609) ring.

Key Disconnections:

Indazole Ring Formation: The most common retrosynthetic disconnection is the N1-N2 bond and the C7a-N1 bond, which typically leads back to a substituted 2-halobenzonitrile or a related precursor.

C4-Amine Bond: The C4-NH2 bond can be disconnected to a corresponding nitro, or other functional group, that can be converted to the amine. This suggests a late-stage reduction or amination reaction.

C7-Chlorine Bond: The C7-Cl bond can be traced back to a proton, suggesting an electrophilic chlorination, or to a different halide, indicating a halogen exchange reaction.

These disconnections highlight the main synthetic challenges: regioselective formation of the indazole ring, and the selective introduction of the chloro and amino groups at the C7 and C4 positions, respectively, without interfering with other reactive sites on the molecule.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of substituted indazoles like this compound can be achieved through various classical and modern synthetic routes. These methods often involve the construction of the indazole core followed by or preceded by the introduction of the required substituents.

Cyclization Strategies for Indazole Formation

The formation of the indazole ring is the cornerstone of the synthesis. A variety of cyclization strategies have been developed, often starting from appropriately substituted aniline (B41778) or benzonitrile (B105546) derivatives.

One prominent method involves the reaction of a substituted 2-halobenzonitrile with hydrazine (B178648). For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an analog of the target molecule, has been achieved from 2,6-dichlorobenzonitrile (B3417380). nih.govmdpi.com This approach involves a regioselective bromination followed by cyclization with hydrazine hydrate (B1144303). nih.govmdpi.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of one of the chloro groups by hydrazine, followed by an intramolecular attack of the second hydrazine nitrogen onto the cyano group, leading to the formation of the pyrazole ring. mdpi.com

Another strategy involves the intramolecular cyclization of picrylhydrazones to form indazole derivatives, which has been systematically studied for the preparation of energetic materials. rsc.org

Strategies for Chloro-Substitution at the C7 Position

Introducing a chlorine atom specifically at the C7 position of the indazole ring requires careful control of regioselectivity. Direct chlorination of the indazole nucleus can often lead to a mixture of isomers.

A common strategy is to start with a precursor that already contains the chlorine atom at the desired position. For example, starting from 2,6-dichlorobenzonitrile ensures the presence of a chlorine atom ortho to the eventual pyrazole ring. nih.govmdpi.com

In cases where the indazole ring is formed first, direct halogenation can be employed. While direct bromination of 4-substituted NH-free indazoles has been shown to be regioselective for the C7 position, similar selectivity for chlorination can be challenging. rsc.org The electronic nature of the substituents on the indazole ring plays a crucial role in directing the electrophilic halogenation. For instance, electron-withdrawing groups can deactivate certain positions, favoring substitution at others. N-chlorosuccinimide (NCS) has been used for the chlorination of indazoles, with selectivity sometimes being achieved under specific conditions. smolecule.com

Amination Strategies at the C4 Position

The introduction of an amino group at the C4 position is a critical step. This is often achieved by the reduction of a nitro group at the C4 position. The nitro group can be introduced on an early-stage intermediate before the indazole ring formation.

Alternatively, modern catalytic methods like the Buchwald-Hartwig amination can be employed. This involves the palladium-catalyzed coupling of a C4-haloindazole with an amine source. For the synthesis of a related compound, 5-amino-4-fluoro-3-hydroxy (1H)indazole, the Buchwald-Hartwig amination of a C5-bromo precursor using palladium catalysts with bulky phosphine (B1218219) ligands like Xantphos has been proposed. smolecule.com This strategy could be adapted for the amination at the C4 position of a 4-halo-7-chloro-1H-indazole intermediate.

The synthesis of 4-aminoindazoles can also be achieved by starting with a 4-nitroaniline (B120555) derivative, which is then converted to the corresponding indazole, followed by reduction of the nitro group.

Metal-Catalyzed Approaches in Indazole Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. nih.govresearchgate.netresearchgate.net

Palladium catalysts are particularly versatile in the synthesis and functionalization of indazoles. acs.orgorganic-chemistry.orgmdpi.commdpi.com

Intramolecular Amination: One powerful palladium-catalyzed method is the intramolecular amination (or cyclization) of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org This reaction, typically using a Pd(OAc)2/dppf catalyst system, proceeds via the formation of a C7a-N1 bond. organic-chemistry.org A similar intramolecular amination of arylhydrazones of 2-bromoaldehydes can yield 1-aryl-1H-indazoles. acs.org

C-H Activation/Annulation: Palladium-catalyzed C-H activation and annulation sequences provide a direct route to functionalized indazoles. mdpi.com For example, the reaction of pyrazoles with internal alkynes in the presence of a palladium catalyst can lead to the formation of the indazole benzene ring through oxidative benzannulation. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the functionalization of pre-formed indazole rings. For instance, a C7-bromo-4-substituted-1H-indazole can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the C7 position. rsc.org This highlights the potential for late-stage functionalization of the this compound scaffold.

| Catalyst System | Reaction Type | Starting Material | Product | Ref. |

| Pd(dba)₂ / rac-BINAP | Intramolecular Amination | 2-Bromobenzaldehyde phenylhydrazone | 1-Phenyl-1H-indazole | acs.org |

| Pd(OAc)₂ / dppf | Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazine | 2-Aryl-2H-indazole | organic-chemistry.org |

| Pd(OAc)₂ / PPh₃ | C3 Direct Arylation | 1H-Indazole and Iodoarenes | C3-Arylated 1H-indazoles | mdpi.com |

| PdCl₂(PPh₃)₂ / K₂CO₃ | Suzuki-Miyaura Coupling | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid | C7-Arylated 4-substituted 1H-indazole | rsc.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based methods for the synthesis of the indazole scaffold. tandfonline.com These methods are versatile, often enabling the formation of key C-N and N-N bonds in one-pot, multi-component reactions. capes.gov.br

A common approach involves the intramolecular N-arylation of ortho-haloarylhydrazones. While o-bromo derivatives often give higher yields, research has focused on utilizing the more commercially available and less expensive o-chloroarylhydrazones. nih.gov A notable protocol for synthesizing N-phenyl- and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones employs a catalytic system of copper(I) iodide (CuI), potassium hydroxide (B78521) (KOH) as the base, and 1,10-phenanthroline (B135089) as a ligand in dimethylformamide (DMF) at 120 °C. nih.gov This method has successfully produced a series of N-phenyl-1H-indazoles in yields ranging from 10–70%. nih.gov

Three-component reactions catalyzed by copper are particularly powerful for building the indazole core from simple precursors. One such method synthesizes 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where the copper catalyst is crucial for both C-N and N-N bond formation. capes.gov.br This strategy demonstrates a broad substrate scope and high tolerance for various functional groups. capes.gov.br To enhance the green credentials of these syntheses, copper(I) oxide nanoparticles (Cu₂O-NP) have been used as a ligand-free catalyst in a green solvent like polyethylene (B3416737) glycol (PEG 300) for the one-pot, three-component synthesis of 2H-indazoles from 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Recent developments also include the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which provides a novel route to 3-alkenyl-2H-indazoles. acs.org This method is advantageous as it requires only catalytic amounts of copper and proceeds with shorter reaction times compared to other strategies. acs.org

Table 1: Examples of Copper-Catalyzed Synthesis of Indazole Derivatives

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| o-chlorinated arylhydrazones | CuI / KOH / 1,10-phenanthroline | N-phenyl-1H-indazoles | 10-70 | nih.gov |

| 2-bromobenzaldehydes, primary amines, sodium azide | Copper catalyst | 2H-indazoles | High | capes.gov.br |

| 2-chloro/bromobenzaldehydes, primary amines, sodium azide | Cu₂O-NP in PEG 300 | 2H-indazoles | - | organic-chemistry.org |

| 2-alkynylazobenzenes | Copper catalyst | 3-alkenyl-2H-indazoles | High | acs.org |

| 2-nitroarylaldehydes, primary amines, alkynes | CuBr / Zn(OTf)₂ | 3-(Arylethynyl)-2H-indazoles | High to medium | rsc.org |

Rhodium-Catalyzed Reactions

Rhodium-catalyzed reactions, particularly those involving C-H bond activation and functionalization, provide a powerful and direct route to complex indazole derivatives. acs.orgnih.govnih.gov These methods often allow for the construction of the indazole ring in a single step from readily available starting materials. nih.govacs.org

A prominent example is the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. acs.orgnih.gov In this formal [4+1] annulation, the azo group directs the ortho C-H activation, followed by addition to the aldehyde, cyclization, and aromatization to yield the 2H-indazole product. acs.org This reaction is promoted by catalysts like [Cp*RhCl₂]₂ with a silver salt co-catalyst (e.g., AgSbF₆) and demonstrates high functional group compatibility. acs.orgnih.gov

Rhodium/copper co-catalyzed systems have also been developed for the synthesis of 1H-indazoles. One such method involves the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov The reaction proceeds under redox-neutral conditions, and both the rhodium and copper catalysts are essential for the transformation. nih.govnih.gov

Furthermore, rhodium catalysis enables the synthesis of indazoles from different starting materials. For instance, ketoxime ethers can react with 4-toluenesulfonamide via an intermolecular C-H amination and N-N bond formation sequence to yield indazole derivatives. nih.gov Another innovative approach is the rhodium(III)-catalyzed [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds, which constructs spirocyclic indazole derivatives with high atom economy. rsc.org

Table 2: Examples of Rhodium-Catalyzed Synthesis of Indazole Derivatives

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Azobenzenes, Aldehydes | [Cp*RhCl₂]₂ / AgSbF₆ | N-aryl-2H-indazoles | C-H activation, [4+1] annulation | acs.orgnih.gov |

| Ethyl benzimidates, Nitrosobenzenes | Rh(III) / Cu(II) | 1H-indazoles | Redox-neutral, C-N/N-N coupling | nih.govnih.gov |

| Ketoxime ethers, 4-toluenesulfonamide | [Cp*RhCl₂]₂ / AgSbF₆ | Indazole derivatives | Intermolecular C-H amination | nih.gov |

| N-aryl phthalazine-diones, Diazo compounds | Rhodium(III) catalyst | Spirocyclic indazoles | [4+1] spiroannulation | rsc.org |

| Azobenzenes, Acrylates | Rh(III) / Cu(OAc)₂ | 2H-indazoles | C-H functionalization | nih.govmdpi.com |

Metal-Free Synthetic Protocols for Indazole Derivatives

The development of metal-free synthetic routes to indazoles is driven by the need for more sustainable, cost-effective, and less toxic chemical processes. acs.orgorganic-chemistry.org These methods avoid residual metal contamination in the final products, which is a significant advantage in pharmaceutical manufacturing.

One-pot metal-free protocols have been established using readily available starting materials. A notable example is the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild, acidic conditions and is insensitive to air and moisture. acs.orgorganic-chemistry.orgorganic-chemistry.org This scalable method involves the in situ generation of a de-Boc-protected hydroxylamine derivative, followed by condensation and intramolecular electrophilic amination, affording a broad range of indazoles in good to excellent yields (up to 97%). acs.orgorganic-chemistry.org

Another metal-free approach is the intramolecular aerobic oxidative C-N coupling of aryl hydrazones. This reaction can be promoted by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under an oxygen atmosphere, providing a transition-metal-free alternative for synthesizing both indazoles and azaindazoles. thieme-connect.com

Photochemical methods also offer a green, metal-free pathway. The direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) can be achieved under visible light without any metal catalysts or external hydrogen sources. rsc.orgrsc.org This reaction is promoted by the trans-to-cis photoisomerization of the azobenzene substrate and can even be conducted using sunlight for gram-scale production. rsc.org Additionally, electrochemical methods are emerging as a sustainable tool. The anodic oxidation of arylhydrazones can induce a radical Csp²–H/N–H cyclization to form 1H-indazoles, using simple electrodes and avoiding chemical oxidants. rsc.org

Chemo- and Regioselective Synthesis of this compound and its Regioisomers

Controlling regioselectivity is a critical challenge in the synthesis of substituted indazoles, as isomers can be difficult to separate and may exhibit different biological activities. The synthesis of a specific regioisomer like this compound requires precise control over the cyclization step.

The regioselectivity of indazole formation is often governed by the electronic and steric properties of the substituents on the aromatic ring. beilstein-journals.orgnih.gov For instance, in the N-alkylation of the indazole scaffold, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors substitution at the N-1 position. beilstein-journals.orgnih.gov However, the presence of an electron-withdrawing group like NO₂ or CO₂Me at the C-7 position can direct the reaction to yield the N-2 regioisomer with excellent selectivity (≥ 96%). beilstein-journals.orgnih.gov

One-pot methods have also been developed to achieve regioselective synthesis. A mild, one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine, selectively affords 2H-indazoles in moderate to excellent yields. organic-chemistry.orgacs.org Similarly, a one-pot, three-component reaction of 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by CuBr and Zn(OTf)₂, provides a regioselective route to 3-(arylethynyl)-2H-indazoles. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indazoles to minimize environmental impact, reduce waste, and improve safety. samipubco.comresearchgate.net These approaches include the use of sustainable solvents, recyclable catalysts, and energy-efficient reaction conditions.

One key strategy is the replacement of hazardous solvents. Syntheses have been developed using greener media such as polyethylene glycol (PEG 300), ethanol, or even water. samipubco.comorganic-chemistry.orgacs.org For example, copper(I) oxide nanoparticles have been used as a catalyst for a three-component indazole synthesis in PEG 300, which serves as a recyclable and environmentally benign solvent. organic-chemistry.orgacs.org Similarly, an ammonium (B1175870) chloride-catalyzed synthesis of 1-H-indazole derivatives has been demonstrated using a grinding protocol in ethanol, offering high yields in a short time. samipubco.com

The use of heterogeneous and recyclable catalysts is another cornerstone of green indazole synthesis. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been employed as a robust, ligand-free heterogeneous catalyst for the one-pot synthesis of 2-phenyl-2H-indazoles. acs.org This catalyst can be easily recovered and reused, demonstrating its sustainability. acs.org

Energy-efficient methods like microwave-assisted synthesis and photochemistry are also being applied. Microwave irradiation has been shown to accelerate the cyclization of aryl hydrazones to form indazoles, leading to good to excellent yields in significantly less time than conventional heating. ajrconline.org Visible-light-mediated synthesis offers a metal-free and catalyst-free pathway for C-H functionalization and cyclization, operating under mild conditions. rsc.orgrsc.orgresearchgate.net For instance, the direct deoxygenative C-N coupling of o-carbonyl azobenzene to form indazoles can be achieved using visible light, including natural sunlight, which aligns perfectly with green chemistry goals. rsc.orgrsc.org

High-Throughput and Parallel Synthesis Techniques for this compound Analogs

High-throughput and parallel synthesis techniques are instrumental in drug discovery for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. digitellinc.com For the indazole scaffold, these methods allow for the systematic exploration of chemical diversity by introducing various substituents at different positions of the ring. benthamdirect.com

A solution-phase parallel synthesis strategy has been described for creating a demonstration library of tri-substituted indazoles. benthamdirect.com This approach overcomes the regioselectivity problems often encountered in indazole synthesis. The methodology involves:

N-1 substitution: Unambiguously producing a range of N-1 alkyl, aryl, and aralkyl substitutions in 50-75% yields using a nucleophilic aromatic substitution route. benthamdirect.com

C-3 substitution: Introducing further diversity at the C-3 position via O-alkylation in 50-80% yields. benthamdirect.com

C-5 substitution: Adding a third point of diversity at the C-5 position through reductive alkylation or acylation in 75-90% yields. benthamdirect.com

Another library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was synthesized using parallel solution-phase methods. researchgate.net The key indazole cyclization reaction was optimized for library production, and automated preparative HPLC was used for purification, enabling the generation of pure compounds on a scale suitable for biological screening. researchgate.net These strategies demonstrate that well-designed synthetic routes can be adapted for parallel formats to efficiently produce large libraries of indazole analogs, facilitating the discovery of new bioactive molecules. benthamdirect.comresearchgate.net

Flow Chemistry Applications in the Synthesis of Indazole Scaffolds

Flow chemistry, or continuous-flow technology, has emerged as a powerful tool for the synthesis of heterocyclic compounds like indazoles, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. sci-hub.semdpi.comacs.org This technology is particularly beneficial for handling hazardous intermediates and exothermic reactions, which are common in indazole synthesis. rsc.org

A key application of flow chemistry is in managing reactions involving unstable intermediates such as diazonium salts and azides. rsc.org Chemists at Novartis developed a scalable, multi-step continuous-flow procedure for synthesizing 2H-indazoles that safely handles both diazonium salt and azide intermediates on a 200-gram scale. rsc.org The process involved a diazotization and azidation sequence followed by a cyclization reaction in a heated copper coil reactor, producing the key indazole intermediate in high yield and purity (95% yield, 94% purity). rsc.org This approach not only mitigates the safety risks associated with the accumulation of explosive intermediates but also allows for precise control over reaction parameters, leading to improved reproducibility. acs.orgrsc.org

Flow reactors also enable the efficient deoxygenation of nitroaromatic imines to produce N-aryl indazoles. By pumping a solution of the nitroaromatic substrate in triethyl phosphite (B83602) through heated coiled reactors, the reductive cyclization can be performed at high temperatures with short residence times, achieving yields of 69-80%. mdpi.com The enhanced heat and mass transfer in microreactors makes such high-temperature reactions safer and more controllable than in batch. mdpi.com The ability to telescope multiple synthetic steps into a continuous sequence without isolating intermediates further enhances the efficiency and sustainability of indazole synthesis. sci-hub.semdpi.com

Chemical Transformations and Derivatization of 7 Chloro 1h Indazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system, but its reactivity towards electrophilic substitution is influenced by the existing substituents. The electron-donating amine group at the 4-position and the electron-withdrawing chloro group at the 7-position direct incoming electrophiles. In general, electrophilic aromatic substitution on an indazole ring can introduce functional groups like nitro or halogen groups. ambeed.com For instance, halogenation using reagents like N-bromosuccinimide (NBS) is a common method. smolecule.com

However, the regioselectivity of such reactions is highly dependent on the substitution pattern. For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with NBS resulted primarily in the undesired regioisomer, highlighting the directing effects of the existing substituents. mdpi.comresearchgate.net In the case of 4-substituted 1H-indazoles, a direct and regioselective bromination at the C7-position has been successfully achieved. rsc.org Given the structure of 7-Chloro-1H-indazol-4-amine, electrophilic substitution would likely be directed to the available positions on the benzene (B151609) ring portion of the indazole, with the precise location depending on the reaction conditions and the directing influence of the amino and chloro groups. Computational studies can help predict the most likely sites of substitution by analyzing the electron density of the aromatic ring.

Nucleophilic Substitution Reactions Involving the Chloro-Group and Amine Functionality

The chloro group at the C7 position and the amino group at the C4 position are both potential sites for nucleophilic substitution reactions.

The chlorine atom on the indazole ring can be displaced by various nucleophiles. smolecule.com This type of reaction, often an aromatic nucleophilic substitution (SNAr), is a standard method for functionalizing chlorinated heterocyclic scaffolds. mdpi.com For example, in related quinazoline (B50416) systems, a chloro group can be substituted by a phenylamine. atlantis-press.com The reactivity of the chloro group in this compound would allow for the introduction of a wide range of functional groups, such as ethers, amines, or thioethers, by reaction with the corresponding nucleophiles, typically under basic conditions.

The primary amine functionality at the C4 position can also act as a nucleophile, reacting with various electrophiles. ambeed.com For instance, the amine group of 7-chloro-1H-indazol-3-amine has been shown to react with 2,4-dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine (B567419) in the presence of a base to form a new C-N bond. ambeed.com

| Reactant | Reagent/Conditions | Product Type | Reference |

| 7-Chloro-1H-indazol-3-amine | 2,4-dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, N,N-diisopropylethylamine, DMF, 80°C | N-substituted indazolamine | ambeed.com |

| 4-Chloro-7-fluoro-6-nitro-quinazoline | 4-chloro-3-trifluoromethyl-phenylamine, triethylamine, acetonitrile (B52724) | N-substituted quinazolinamine | atlantis-press.com |

| Chlorinated pyrimido[1,2-b]indazole | Various nucleophiles | Substituted pyrimido[1,2-b]indazole | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to functionalizing heterocyclic compounds like this compound. nih.gov These reactions can be performed at the halogenated position (C7) or potentially at other positions after conversion to a suitable coupling partner (e.g., a boronic acid or organozinc reagent).

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is one of the most utilized palladium-catalyzed reactions in pharmaceutical chemistry. mdpi.comacs.org This reaction is highly effective for the arylation of halogenated indazoles. A successful palladium-mediated Suzuki-Miyaura reaction has been demonstrated for C7-bromo-4-substituted-1H-indazoles with various boronic acids, yielding C7-arylated products in moderate to good yields. rsc.org This methodology is directly applicable to this compound, allowing for the introduction of aryl or heteroaryl groups at the C7 position. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |

| C7-bromo-4-substituted-1H-indazoles | Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C7-arylated 4-substituted 1H-indazoles | rsc.org |

| Brominated pyrimido[1,2-b]indazol-2-ones | Arylboronic acids | Not specified | Arylated pyrimido[1,2-b]indazol-2-ones | researchgate.net |

| 4-chloro-7-fluoro-6-nitro-quinazoline | Phenylboronic acid | Not specified | 7-fluoro-6-nitro-4-phenylquinazoline | atlantis-press.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org This reaction provides a direct route to synthesize arylamines and is widely used in the synthesis of complex molecules. mdpi.com For heterocyclic systems, this method allows for the introduction of primary or secondary amines at a halogenated position. For example, the palladium-catalyzed amination of 4-chloro-7-azaindole (B22810) with various amines has been reported. researchgate.net The use of specific phosphine (B1218219) ligands, such as RuPhos or t-BuXPhos, is often critical for achieving high conversion and selectivity. mdpi.comresearchgate.net This reaction could be applied to this compound to introduce a second amino group at the C7 position, leading to diaminophenyl-indazole derivatives.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Reference |

| 4-chloro-7-azaindole | N-benzylmethylamine | RuPhos Pd G2 | Not specified | 4-(N-benzylmethylamino)-7-azaindole | researchgate.net |

| Aryl Bromide | Primary Amine | t-BuXPhos Palladacycle | DBU | N-Aryl Amine | mdpi.com |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction is a valuable method for synthesizing arylalkynes and conjugated enynes. The Sonogashira coupling has been successfully applied to various chloro-substituted heterocyclic systems to introduce alkynyl groups. semanticscholar.org For this compound, this reaction would allow for the introduction of an alkyne moiety at the C7 position, which can then serve as a handle for further transformations, such as cycloaddition reactions. mdpi.com

| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Product | Reference |

| Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) | Amine | Arylalkyne or Enyne | organic-chemistry.orglibretexts.org |

| 4-chlorothieno[3,2-d]pyrimidine | 4-methoxyphenyl acetylene | Pd(PhCN)₂Cl₂/P(Cy)₃ | Cs₂CO₃ | 4-((4-methoxyphenyl)ethynyl)thieno[3,2-d]pyrimidine | semanticscholar.org |

Functionalization of the Amine Moiety of this compound

The primary amine at the 4-position is a key site for derivatization. It can undergo a range of reactions typical for aromatic amines.

Acylation and Amidation: The amine can react with acyl chlorides or anhydrides to form amides. ambeed.com This is a common strategy to introduce a variety of substituents and to modify the electronic properties of the molecule.

Alkylation: The nitrogen atom can be alkylated using alkyl halides in the presence of a base. ambeed.comambeed.com

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide array of functional groups, such as halogens, cyano, or hydroxyl groups.

Coupling Reactions: The amine can act as a nucleophile in coupling reactions. For instance, the 4-amino group of 7-fluoro-1H-indazol-4-amine has been used in a coupling reaction with a chloropyrimidine derivative to synthesize kinase modulators. google.com This demonstrates the utility of the 4-amino group in constructing more complex molecules.

| Reaction Type | Reagent | Product | Reference |

| Amidation | Acyl Halide/Anhydride | N-acyl-indazol-4-amine | ambeed.com |

| Alkylation | Alkyl Halide, Base | N-alkyl-indazol-4-amine | ambeed.comambeed.com |

| Coupling | 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | N-(7-fluoro-1H-indazol-4-yl)-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | google.com |

Ring-Opening and Rearrangement Reactions of the this compound Scaffold

While the indazole scaffold is generally stable, it can participate in ring-opening and rearrangement reactions under specific conditions. Such transformations are crucial for accessing alternative heterocyclic systems or for creating unique substitution patterns that are not achievable through direct functionalization.

One notable transformation that indazole precursors can undergo is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be a key step in the synthesis of the indazole core itself or a subsequent derivatization pathway. For instance, in the synthesis of fused indazole systems, a base-promoted Smiles rearrangement has been observed as an unexpected but productive pathway. nih.govresearchgate.net The reaction typically involves an activated aryl system and a tethered nucleophile. For example, the reaction of o-nosylamides with phenylacetyl chlorides under basic conditions can proceed through a tandem acylation-Smiles rearrangement sequence to yield 3-phenyl-1H-indazoles. figshare.comacs.org Although not documented specifically for this compound as a starting material, its structure contains the necessary components that could potentially engage in analogous rearrangements if appropriately derivatized.

Another relevant transformation is the Semmler-Wolff reaction, which involves the acid-catalyzed rearrangement of β,γ-unsaturated γ-hydroximinonitriles or, more classically, 2-nitrobenzyl cyanides. A related aromatization rearrangement has been reported for 6,7-dihydro-1H-indazol-4(5H)-one oximes. researchgate.net When heated in polyphosphoric acid (PPA), these oximes undergo aromatization to furnish 4-aminoindazoles. researchgate.net This type of reaction highlights a potential pathway for modifying the substitution pattern on the carbocyclic ring of the indazole system.

While direct examples of ring-opening reactions for this compound are not prevalent in the reviewed literature, the general reactivity of the indazole nucleus suggests that cleavage of the pyrazole (B372694) ring can occur under harsh reductive or oxidative conditions, although this often leads to degradation rather than synthetically useful products.

Table 1: Examples of Rearrangement Reactions in Indazole Chemistry

| Reaction Type | Precursor Type | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Smiles Rearrangement | N-Alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | Basic conditions | Quinazolines (via indazole-oxide rearrangement) | researchgate.net |

| Smiles Rearrangement | o-Nosylamides and phenylacetyl chlorides | Aqueous base | 3-Phenyl-1H-indazoles | figshare.comacs.org |

| Semmler-Wolff Type Rearrangement | 6,7-Dihydro-1H-indazol-4(5H)-one oximes | Polyphosphoric acid (PPA), 120°C | 4-Amino-1H-indazoles | researchgate.net |

Direct Catalytic Functionalization of Indazole Derivatives

Direct catalytic functionalization, particularly through transition-metal-catalyzed C-H activation, represents a powerful and atom-economical strategy for derivatizing the indazole scaffold. researchgate.net These methods avoid the need for pre-functionalized starting materials, such as halogenated indazoles, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.

C-H Arylation: Palladium catalysis has been extensively used for the direct C-H arylation of indazoles. The regioselectivity of these reactions is highly dependent on the substitution pattern of the indazole and the reaction conditions. For N-substituted 1H-indazoles, arylation often occurs at the C3-position. chim.it However, methods for direct C7-arylation have also been developed using a Pd(OAc)₂ catalyst with 1,10-phenanthroline (B135089) as a ligand. acs.org For the this compound scaffold, the C5 and C6 positions are available for direct C-H functionalization. The electronic properties of the existing substituents—the electron-donating amino group at C4 and the electron-withdrawing, ortho-para directing chloro group at C7—would be expected to influence the regiochemical outcome of such transformations.

C-H Alkylation and Alkenylation: Rhodium(III) catalysts have proven effective for the C-H activation and subsequent annulation of various heterocyclic compounds, including indazoles. nih.govacs.org These reactions can be used to construct complex fused-ring systems. For instance, Rh(III)-catalyzed reactions of azobenzenes with aldehydes provide a direct route to N-aryl-2H-indazoles. acs.org Furthermore, direct radical alkylation of 2H-indazoles using dihydropyridine (B1217469) derivatives as radical sources in the presence of a Ag(I)/Na₂S₂O₈ system has been reported to afford C3-alkylated products. chim.it

C-H Trifluoromethylation, Selenylation, and Nitration: Beyond C-C bond formation, direct C-H functionalization has been extended to introduce other important functionalities. Radical C3-trifluoromethylation of 2H-indazoles can be achieved using sodium trifluoromethanesulfinate. chim.it A review of direct functionalizations of the indazole nucleus also highlights methods for selenylation, nitration, cyanation, and carbonylation, demonstrating the versatility of this scaffold in modern organic synthesis. researchgate.net

Umpolung Strategy for C3-Functionalization: An alternative approach to direct functionalization involves reversing the typical nucleophilic character of the indazole ring (an "umpolung" strategy). By employing N-(benzoyloxy)indazoles as electrophiles, a copper-hydride (CuH) catalyzed C3-selective allylation has been developed, providing access to C3-allylated indazoles with quaternary stereocenters in high enantioselectivity. mit.edu This strategy overcomes the inherent lack of nucleophilicity at the C3-position for direct alkylation. mit.edu

The application of these catalytic methods to this compound would provide powerful tools for generating a library of novel derivatives for further investigation. The interplay between the directing effects of the chloro and amino groups and the regioselectivity of various catalytic systems remains a fertile area for synthetic exploration.

Table 2: Catalytic Systems for Direct Functionalization of Indazoles

| Functionalization | Position(s) | Catalyst System (Example) | Coupling Partner | Reference(s) |

|---|---|---|---|---|

| Arylation | C7 | Pd(OAc)₂ / 1,10-phenanthroline | Iodoaryls | acs.org |

| Arylation | C3 | PdCl₂ / phenanthroline / Ag₂CO₃ | Iodoarenes | chim.it |

| Annulation | C2, C3 | [Cp*RhCl₂]₂ / AgSbF₆ | Aldehydes (with azobenzenes) | nih.govacs.org |

| Alkylation (Radical) | C3 | Ag(I) / Na₂S₂O₈ | Dihydropyridines | chim.it |

| Allylation (Umpolung) | C3 | CuH / Ligand | Allyl precursors | mit.edu |

| Trifluoromethylation | C3 | Sodium trifluoromethanesulfinate / TBHP | - | chim.it |

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the 7 Chloro 1h Indazol 4 Amine Scaffold

Design and Synthesis of 7-Chloro-1H-indazol-4-amine Derivatives for SAR Exploration

The synthetic accessibility of the indazole scaffold allows for the systematic generation of diverse compound libraries crucial for SAR exploration. samipubco.com A common strategy involves the modification of the core structure and the introduction of various substituents to probe their effects on biological activity.

The synthesis of this compound derivatives often begins with commercially available starting materials that undergo a series of reactions to build the final molecule. For instance, the synthesis of benzimidazole (B57391) analogues can start from methyl 1H-indazole-6-carboxylate. tandfonline.com Another approach involves the reaction of 3-fluoro-1,2-benzenedicarbonitrile with hydrazine (B178648) hydrate (B1144303) to produce a 3-amino-indazole intermediate. acs.org

The generation of diverse derivatives for SAR studies often involves parallel synthesis techniques, allowing for the rapid creation of a library of compounds with varied substituents. These libraries are then screened for their biological activity, and the results are used to build SAR models.

Strategies for Modifying the Indazole Core and Peripheral Substituents

Modification of the indazole core and its peripheral substituents is a key strategy for optimizing the pharmacological properties of drug candidates. samipubco.com These modifications can influence potency, selectivity, and pharmacokinetic profiles.

Core Modifications:

Aza-indazoles: Replacing a carbon atom in the benzene (B151609) ring of the indazole with a nitrogen atom to form an aza-indazole can lead to improved potency, solubility, and metabolic stability. acs.org

Scaffold Hopping: Replacing the indazole core with other heterocyclic systems, while maintaining key pharmacophoric features, is another strategy to explore new chemical space and improve properties. mdpi.com

Peripheral Substituent Modifications:

N-1 and N-2 Positions: Alkylation or acylation at the N-1 and N-2 positions of the indazole ring can significantly impact biological activity. mdpi.com The regioselectivity of N-alkylation is influenced by both steric and electronic effects of substituents on the indazole ring. researchgate.net For example, C-7 nitro or carboxylate substituents favor N-2 alkylation. researchgate.net

C-3 Position: Modifications at the C-3 position are common. For instance, introducing aryl groups at this position has been shown to be crucial for certain inhibitory activities. mdpi.comnih.gov

C-4, C-5, C-6, and C-7 Positions: Substituents at these positions play a critical role in modulating activity. For example, in a series of CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4-position were found to be potent, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org In another study, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were crucial for IDO1 inhibition. mdpi.com

The following table summarizes some modification strategies and their observed outcomes:

| Modification Site | Strategy | Observed Outcome |

| Indazole Core | Replacement with aza-indazole | Improved potency, solubility, and metabolic stability acs.org |

| N-1 Position | Introduction of a 3-cyanobenzyl group | Potent CCR4 antagonists acs.org |

| C-3 Position | Introduction of aryl groups | Crucial for certain inhibitory activities mdpi.comnih.gov |

| C-4 Position | Methoxy or hydroxyl substitution | Potent CCR4 antagonists acs.org |

| C-6 Position | Introduction of a 2-aminepyrimidin-4-yl group | Enhanced interactions with PLK4 samipubco.com |

| C-7 Position | Nitro or carboxylate substitution | Favors N-2 alkylation researchgate.net |

Influence of Chloro- and Amine Substituents on Molecular Interactions

The chloro and amine substituents on the this compound scaffold are critical for its molecular interactions with biological targets. These groups contribute to the electronic properties of the molecule and its ability to form key non-covalent interactions.

Amine Group: The amine group at the 4-position can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the binding pocket of a target. samipubco.com Its basicity can also be important for forming salt bridges with acidic residues in the protein. The ability of the amine group to be derivatized provides a handle for further chemical modifications. vulcanchem.com

The combination of the planar indazole ring, which facilitates π-π stacking, and the hydrogen bonding capabilities of the nitrogen atoms and the amine substituent, allows these molecules to bind with high affinity and selectivity to a variety of protein targets. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. longdom.orgnih.gov For this compound analogs, QSAR studies are instrumental in understanding the key structural features required for activity and in designing more potent compounds. longdom.orglongdom.org

Both 2D- and 3D-QSAR models have been developed for various indazole derivatives. longdom.orgnih.govlongdom.org These models use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

Key Findings from QSAR Studies on Indazole Derivatives:

2D-QSAR: A 2D-QSAR model for a series of indazole derivatives as TTK inhibitors showed a high correlation coefficient (r² = 0.9512), indicating good predictive accuracy. longdom.orglongdom.org This model highlighted the importance of physicochemical and alignment-independent descriptors. longdom.org

3D-QSAR: A 3D-QSAR model for the same series of TTK inhibitors revealed the importance of steric descriptors in determining anticancer activity. longdom.org Another 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified that steric and electrostatic fields were crucial for activity. nih.gov

Pharmacophore Mapping: Pharmacophore models derived from 3D-QSAR studies can identify the essential three-dimensional arrangement of functional groups required for biological activity. For HIF-1α inhibitors, a five-point pharmacophore hypothesis was developed, indicating the necessity of one hydrogen bond acceptor, one donor, and three aromatic ring features for activity. tandfonline.com

The following table presents data from a QSAR study on indazole derivatives as TTK inhibitors:

| Model | Statistical Parameter | Value |

| 2D-QSAR (MLR) | r² (correlation coefficient) | 0.9512 longdom.orglongdom.org |

| q² (internal cross-validation) | 0.8998 longdom.org | |

| pred_r² (external cross-validation) | 0.8661 longdom.org | |

| 3D-QSAR (kNN) | q² (internal cross-validation) | 0.9132 longdom.orglongdom.org |

These QSAR models serve as powerful predictive tools, enabling medicinal chemists to prioritize the synthesis of compounds with a higher probability of being active, thereby accelerating the drug discovery process.

Mechanistic Investigations of 7 Chloro 1h Indazol 4 Amine at the Molecular and Cellular Level in Vitro

Target Identification and Validation Approaches

There is limited direct information in the provided search results identifying the specific biological targets of 7-Chloro-1H-indazol-4-amine through enzyme assays or receptor binding studies. Research on the broader class of indazole derivatives shows they are often investigated as inhibitors of various protein kinases. vulcanchem.comnih.gov For instance, different substituted indazoles have been evaluated for their inhibitory activity against enzymes like fibroblast growth factor receptors (FGFRs), Bcr-Abl, and nitric oxide synthase (NOS). nih.gova2bchem.com However, specific enzymatic or receptor binding data for this compound is not detailed in the search results. A patent document mentions a derivative, 3-Amino-4-(7-chloro-1H-indazol-4-yl)-7,8-dimethyl-1H-1,5-naphthyridin-2-one, in the context of PKMYT1 kinase inhibitors, suggesting that the 7-chloro-1H-indazol-4-yl moiety is part of a molecule designed for kinase inhibition. google.com

Biochemical and Biophysical Characterization of Interactions

Detailed biochemical and biophysical characterization of the direct interactions of this compound with specific proteins or macromolecules is not extensively covered in the available literature. Studies on related indazole-containing compounds, such as the ruthenium complex KP1019, show binding to serum proteins like albumin and transferrin. nih.gov These interactions are crucial for the compound's transport and bioavailability. For other indazole derivatives, hydrogen bonding capabilities of the amino group are noted as important for enhancing binding affinity to target proteins. vulcanchem.com However, specific biophysical data (e.g., binding constants, thermodynamic profiles) for this compound itself are not available in the search results.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Culture)

Specific studies detailing the cellular uptake and subcellular localization of this compound are not present in the provided search results. For comparison, research on other indazole-based compounds offers some insights into potential mechanisms. For example, the ruthenium-indazole complex KP1019 is transported into cells via both transferrin-dependent and independent mechanisms. scispace.com Cell fractionation experiments with KP1019 in human colon carcinoma cells (SW480) showed that after a 2-hour treatment, approximately 55% of the intracellular ruthenium was found in the nucleus, with the remaining 45% in the cytosol and other components. scispace.com Another study on various fluorophores highlighted that cellular uptake kinetics are key to understanding exposure in in vitro assays. acs.org Without specific experimental data, the uptake and localization of this compound remain speculative.

Modulation of Key Biological Pathways (In Vitro Cell Culture)

Information on how this compound modulates key biological pathways is not directly available. The broader family of indazole derivatives is known to affect various signaling pathways, often through kinase inhibition. vulcanchem.comnih.gov For example, indazole-quinolone hybrids have been shown to act as anti-virulence agents against Pseudomonas aeruginosa by quenching quorum sensing pathways. mdpi.com Inhibition of kinases like FGFR can impact cell proliferation and differentiation pathways. vulcanchem.com A study on a ruthenium-indazole complex, KP1019, revealed it induces responses related to oxidative stress, DNA damage, and proteotoxicity in yeast, suggesting it affects multiple cellular pathways. nih.gov However, which specific pathways are modulated by this compound has not been documented in the provided results.

Proteomic and Metabolomic Approaches to Elucidate Mechanisms (In Vitro)

There are no specific proteomic or metabolomic studies focused on this compound in the available search results. Proteomics is a powerful tool used to understand the mechanisms of action for metal-based indazole drugs like KP1019. nih.gov A proteomic analysis of yeast treated with KP1019 showed increased levels of proteins involved in glutathione (B108866) synthesis (indicating oxidative stress) and ribosome biogenesis (suggesting proteotoxic stress). nih.gov Similarly, metabolomic studies have been employed to investigate the anti-quorum sensing properties of indazole-quinolone hybrids by analyzing the impact on related metabolites. mdpi.com These approaches offer a template for how the mechanism of this compound could be investigated, but the actual research has not been published or is not available in the provided search results.

Computational and Theoretical Studies of 7 Chloro 1h Indazol 4 Amine

Quantum Chemical Calculations on the Electronic Structure of 7-Chloro-1H-indazol-4-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For indazole derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to optimize molecular geometry and calculate electronic parameters. derpharmachemica.com These calculations provide information on the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the molecule. multidisciplinaryjournals.com

Furthermore, Mulliken charge analysis, performed through these quantum calculations, reveals the partial charges on each atom within the this compound structure. derpharmachemica.com This information helps in identifying potential sites for electrophilic and nucleophilic attack, thereby predicting its chemical behavior in reactions. The calculated dipole moment and molecular polarizability also contribute to understanding its interactions in different chemical environments. derpharmachemica.com

Molecular Docking and Dynamics Simulations of this compound with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used to screen for potential drug candidates by evaluating their binding affinity to a specific biological target. For derivatives of this compound, docking studies have been performed to investigate their interactions with various protein targets, including kinases and G protein-coupled receptors (GPCRs). dergipark.org.tr

These simulations can predict the binding mode and estimate the binding energy, providing insights into the stability of the ligand-protein complex. For instance, docking studies on similar indazole derivatives have identified key hydrogen bonding and hydrophobic interactions within the active sites of target proteins. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more detailed picture of the stability of the complex and the conformational changes that may occur upon binding. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds throughout the simulation can confirm the stability of the predicted binding pose. researchgate.nettandfonline.com

Pharmacophore Modeling and Virtual Screening Based on the this compound Framework

Pharmacophore modeling is a crucial step in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.comtandfonline.com For the this compound scaffold, pharmacophore models can be generated based on its known active conformations or from the ligand-binding site of a target protein. nih.gov

These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with similar pharmacophoric features and, therefore, potential similar biological activity. tandfonline.commedsci.org This approach allows for the rapid and cost-effective identification of new lead compounds. The virtual screening process often involves filtering hits based on drug-likeness criteria and ADME properties to increase the chances of identifying viable drug candidates. nih.govmedsci.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico only)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery. In silico tools provide a rapid and cost-effective way to predict these properties for compounds like this compound and its derivatives. sciforum.netmdpi.com

Various computational models and software, such as SwissADME, can predict a range of physicochemical and pharmacokinetic properties. dergipark.org.tr These predictions are based on the molecule's structure and include parameters like lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, and blood-brain barrier permeability. dergipark.org.tr Additionally, these tools can predict potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, which is crucial for assessing the metabolic stability of the compound. The prediction of drug-likeness, based on rules like Lipinski's rule of five, helps in filtering out compounds with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov

Table 1: Predicted In Silico ADME Properties for Representative Indazole Derivatives

| Property | Predicted Value Range | Significance |

| Molecular Weight ( g/mol ) | 150 - 500 | Influences absorption and distribution. |

| LogP (Lipophilicity) | 1 - 5 | Affects solubility, absorption, and membrane permeability. |

| H-bond Donors | ≤ 5 | Impacts solubility and binding. |

| H-bond Acceptors | ≤ 10 | Impacts solubility and binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to membrane permeability. |

| Gastrointestinal Absorption | High | Indicates good oral bioavailability potential. |

| Blood-Brain Barrier Permeant | Varies | Important for CNS-targeting drugs. |

Note: The values in this table are generalized for indazole-based compounds and are for illustrative purposes. Actual predicted values for this compound would require specific software analysis.

Conformational Analysis and Tautomerism Studies of this compound

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. Due to the rotational freedom around single bonds, the molecule can exist in multiple conformations. Computational methods can be used to explore the potential energy surface and identify low-energy, stable conformers.

Indazoles, including this compound, can also exhibit tautomerism, which is the migration of a proton, typically between the nitrogen atoms of the pyrazole (B372694) ring. tandfonline.comvulcanchem.com The two most common tautomers are the 1H- and 2H-indazoles. researchgate.netnih.gov The relative stability of these tautomers can be influenced by factors such as the solvent and the nature of substituents. vulcanchem.comresearchgate.net Quantum chemical calculations can predict the relative energies of different tautomers, helping to determine the predominant form under specific conditions. nih.govacs.org Understanding the tautomeric equilibrium is crucial as different tautomers can have distinct biological activities and physicochemical properties.

Machine Learning Applications in Predicting this compound Activity and Synthesis

Machine learning (ML) is increasingly being applied in drug discovery and chemical synthesis. uni-muenchen.de For compounds like this compound, ML models can be trained on datasets of known active and inactive molecules to predict their biological activity against various targets. semanticscholar.org These models can learn complex structure-activity relationships (SAR) that may not be apparent from traditional analysis. nih.gov

In the realm of chemical synthesis, ML algorithms can predict the outcomes of reactions, including yields and the formation of byproducts. uni-muenchen.de By training on large datasets of chemical reactions, these models can suggest optimal reaction conditions or even propose novel synthetic routes for molecules like this compound and its derivatives. This can significantly accelerate the synthesis and optimization of new chemical entities. uni-muenchen.desemanticscholar.org

Advanced Analytical Characterization Techniques in the Research of 7 Chloro 1h Indazol 4 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 7-Chloro-1H-indazol-4-amine by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. For this compound (C₇H₆ClN₃), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide further definitive evidence for the presence of chlorine in the structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton. The aromatic protons on the indazole ring system would appear in the characteristic downfield region (typically 6.5-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) providing information about adjacent protons. The protons of the amine (-NH₂) and the indazole N-H group would appear as broader signals whose chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, confirming the presence of the seven carbon atoms. The chemical shifts would indicate the nature of each carbon (aromatic, attached to a heteroatom, etc.).

Advanced 2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. Collectively, these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the chloro and amino groups on the indazole core.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of both the amine (typically a doublet around 3300-3500 cm⁻¹) and the indazole ring, C-N stretching, C=C stretching of the aromatic rings, and the C-Cl stretching vibration.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of the indazole core constitutes a chromophore that would absorb UV light at specific wavelengths, providing a characteristic spectrum that can be used for quantitative analysis.

| Technique | Information Obtained for this compound | Expected Observations |

| HRMS | Elemental Composition, Molecular Formula Confirmation | Accurate mass of the molecular ion peak corresponding to C₇H₆ClN₃; Isotopic pattern for one chlorine atom. |

| ¹H NMR | Number and chemical environment of protons, connectivity | Signals in the aromatic region for ring protons; signals for amine (NH₂) and indazole (NH) protons. |

| ¹³C NMR | Number and type of carbon atoms | Seven distinct signals corresponding to the carbon skeleton. |

| IR | Functional Groups | Characteristic stretching frequencies for N-H, C=C (aromatic), and C-Cl bonds. |

| UV-Vis | Electronic transitions, Chromophore system | Absorption maxima characteristic of the substituted indazole aromatic system. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. The compound would elute at a characteristic retention time. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram (often detected by a UV detector set to an absorption maximum of the compound), its purity can be accurately determined, typically as a percentage area. HPLC can also be scaled up for preparative purification to isolate the compound in high purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be analyzed by GC, it must be volatile and thermally stable. This compound, with its polar amine and N-H groups, may require derivatization (e.g., silylation) to increase its volatility and prevent thermal decomposition in the GC injector. Once volatilized, the compound is separated from other volatile components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. GC-MS is a powerful tool for detecting and identifying volatile impurities in a sample.

| Technique | Primary Use | Methodology Notes for this compound |

| HPLC | Purity assessment and preparative isolation | Reversed-phase chromatography (e.g., C18 column) with UV detection is typical. |

| GC-MS | Purity assessment for volatile components | May require derivatization of the -NH₂ and -NH groups to improve volatility and thermal stability. |

X-Ray Crystallography for Solid-State Structure Determination

While NMR confirms the molecular structure in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional map of electron density, from which the precise positions of all atoms can be determined.

This method would confirm the connectivity and substitution pattern of the indazole ring. Furthermore, it would provide invaluable information on bond lengths, bond angles, and torsional angles. Crucially, it also reveals how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the amine and indazole N-H groups, which govern the compound's physical properties. This technique is also essential for determining the structure of any co-crystals or complexes the compound might form.

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and characterization capabilities of spectroscopy, offering enhanced analytical power for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples an HPLC system with a tandem mass spectrometer. An HPLC method would first separate this compound from other components in a mixture (e.g., a crude reaction product or a biological matrix). The eluent from the HPLC column is then directed into the mass spectrometer. The parent molecular ion can be selected and fragmented to produce a characteristic pattern of daughter ions (MS/MS). This fragmentation pattern serves as a structural fingerprint, allowing for highly confident identification and quantification of the compound, even at very low concentrations.

Liquid Chromatography-NMR (LC-NMR): LC-NMR directly links an HPLC separation system to an NMR spectrometer. This powerful, though less common, technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. For complex mixtures containing this compound and related impurities or isomers, LC-NMR could be used to separate each component and obtain its full ¹H NMR spectrum, enabling definitive structural elucidation of unknown byproducts without the need for prior isolation.

Future Research Directions and Potential Applications of 7 Chloro 1h Indazol 4 Amine Derivatives in Chemical Biology

Development of Chemical Probes Based on the 7-Chloro-1H-indazol-4-amine Scaffold

The development of chemical probes is crucial for understanding complex biological processes. The this compound scaffold offers a promising foundation for creating such probes. These tools can be used to investigate the interactions between small molecules and biological macromolecules, which aids in the development of new therapeutic strategies. For instance, derivatives of this scaffold can be synthesized to serve as building blocks for pharmaceutical agents with potential anticancer, anti-inflammatory, and antimicrobial activities.

A notable application of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is its use as a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug. chemrxiv.orgmdpi.com This highlights the potential of halogenated indazole amines in developing treatments for significant diseases. chemrxiv.orgmdpi.com Future research will likely focus on modifying the this compound structure to create selective and potent probes for various biological targets, including kinases and other enzymes involved in disease pathways. nih.govnih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.gov The indazole core is considered a privileged fragment in FBDD due to its favorable properties. pharmablock.com The this compound scaffold can be integrated into FBDD libraries to screen for interactions with a wide range of biological targets. nih.govpharmablock.com

The process of FBDD involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov Once a hit is identified, the fragment can be optimized and grown into a more potent, drug-like molecule. The diverse substitution patterns possible with the this compound scaffold make it an ideal candidate for creating libraries of fragments with varied chemical properties. vulcanchem.commdpi.com For example, a study on pyrimido[1,2-b]indazole derivatives for phosphodiesterase 10A (PDE10A) inhibitors utilized a fragment-based approach to identify a pyrazolopyridine derivative as a starting point. jst.go.jp

Potential as Scaffolds for New Material Science Applications (e.g., organic electronics, sensors)

Beyond its applications in biology, the this compound scaffold holds potential in material science. The electronic properties of indazole derivatives make them suitable for use in organic electronics and sensors. imist.ma The presence of the chloro and amino groups on the indazole ring provides opportunities for functionalization, which can be used to tune the electronic and optical properties of the resulting materials. vulcanchem.com

Research into related compounds, such as 3-chloro-4-fluoro-7-nitro-1H-indazole, has explored their potential in developing materials with unique properties like fluorescence or conductivity. These materials could find applications in electronic or photonic devices. Future work in this area could involve synthesizing polymers or small molecules based on the this compound scaffold and characterizing their performance in devices such as organic light-emitting diodes (OLEDs) or chemical sensors.

Exploration of Novel Synthetic Methodologies and Catalytic Reactions for this compound

The development of efficient and scalable synthetic routes is crucial for the widespread application of this compound and its derivatives. Recent research has focused on creating more cost-effective and environmentally friendly methods for synthesizing related indazole compounds. For example, a new, practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was developed from the inexpensive starting material 2,6-dichlorobenzonitrile (B3417380). mdpi.comsciencefeatured.com This two-step process involves regioselective bromination followed by cyclization with hydrazine (B178648) and avoids the need for costly reagents and purification methods like column chromatography. mdpi.comsciencefeatured.com

Future research will likely explore novel catalytic reactions, such as palladium-catalyzed cross-coupling reactions, to further functionalize the this compound scaffold. These methods would allow for the introduction of a wide range of substituents, leading to the creation of diverse libraries of compounds for screening in various applications. mdpi.com The exploration of one-pot synthesis and metal-free catalytic processes are also areas of active investigation. mdpi.com

Advanced Computational Modeling for Next-Generation this compound Analogs

Computational modeling plays a vital role in modern drug discovery and materials science. Advanced computational techniques, such as molecular docking and molecular dynamics simulations, can be used to design and predict the properties of next-generation this compound analogs. nih.gov These methods allow researchers to understand the interactions between the indazole derivatives and their biological targets at the molecular level. nih.govresearchgate.net

For instance, molecular docking studies have been used to predict the binding modes of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme. nih.gov Molecular dynamics simulations further helped to understand the stability of these interactions. nih.gov In the future, these computational tools will be instrumental in rationally designing novel analogs with enhanced potency, selectivity, and desired physicochemical properties for both biological and material science applications.

Translational Research Opportunities in Pre-Clinical Chemical Biology (excluding in vivo and clinical studies)

The this compound scaffold presents numerous opportunities for translational research in pre-clinical chemical biology. This involves taking promising compounds identified through initial screening and further evaluating their potential in cell-based assays and other pre-clinical models. The goal is to identify lead compounds that can be advanced toward further development.

The diverse biological activities reported for indazole derivatives, including their roles as kinase inhibitors, provide a strong basis for such translational studies. mdpi.com For example, derivatives can be designed and synthesized to target specific kinases involved in cancer or other diseases. mdpi.com These compounds can then be evaluated for their efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Such pre-clinical studies are essential for validating the therapeutic potential of new compounds derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 7-Chloro-1H-indazol-4-amine, and how can reaction conditions be optimized for yield?

A common approach involves regioselective bromination followed by hydrazine-mediated cyclization. For example, a two-step synthesis starting from dichlorobenzonitrile achieved 38–45% yield via bromination at position 7 and subsequent heterocycle formation . Optimization includes controlling stoichiometry (e.g., 1.07 eq. N-bromosuccinimide) and avoiding column chromatography by leveraging solubility differences for purification . Reaction monitoring via TLC or GCMS ensures intermediate purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Signals for aromatic protons (δ 7.6–8.1 ppm) and NH2 groups (δ ~5 ppm) confirm regiochemistry .

- IR Spectroscopy : Absorbance bands at ~3450 cm⁻¹ (N-H stretch) and ~1630 cm⁻¹ (C=O/C=N) validate functional groups .

- HRMS : Positive ionization mode with methanol solvent ensures accurate mass confirmation .

Q. How can researchers address low yields in hydrazine-mediated cyclization steps?

Yield improvements require:

- Strict temperature control (e.g., reflux in ethanol for 8 hours) .

- Use of excess hydrazine (1.5–2 eq.) to drive cyclization .

- Solvent selection (e.g., ethanol vs. THF) to enhance intermediate solubility .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during indazole core formation?